Cas no 128099-76-3 (5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one)
![5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one structure](https://it.kuujia.com/scimg/cas/128099-76-3x500.png)
128099-76-3 structure
Nome del prodotto:5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one
Numero CAS:128099-76-3
MF:C13H11NO3
MW:229.231343507767
MDL:MFCD01566965
CID:1222790
PubChem ID:54682193
5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Acetyl-4-hydroxy-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
- 5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo<
- 3,2,1-ij>
- quinolin-4-one
- CTK3B4377
- 5-acetyl-6-ethyl-1,2-dihydro-2-oxonicotinonitrile
- 5-ACETYL-6-HYDROXY-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-4-ONE
- 5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo< 3,2,1-ij> quinolin-4-one
- AURORA KA-4467
- BUTTPARK 105\40-17
- CS-0444180
- MFCD01566965
- AO-476/41839666
- 10-acetyl-9-hydroxy-1-azatricyclo[6.3.1.0?,??]dodeca-4(12),5,7,9-tetraen-11-one
- DTXSID401169356
- 10-acetyl-9-hydroxy-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12),9-tetraen-11-one
- 128099-76-3
- AKOS015991802
- 5-Acetyl-1,2-dihydro-6-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-4-one
- 10X-0938
- 10-acetyl-9-hydroxy-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one
- 5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one
-
- MDL: MFCD01566965
- Inchi: InChI=1S/C13H11NO3/c1-7(15)10-12(16)9-4-2-3-8-5-6-14(11(8)9)13(10)17/h2-4,16H,5-6H2,1H3
- Chiave InChI: KUYISNWBBZFVQK-UHFFFAOYSA-N
- Sorrisi: CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O
Proprietà calcolate
- Massa esatta: 229.07393
- Massa monoisotopica: 229.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 426
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 57.6A^2
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 406.5°C at 760 mmHg
- Punto di infiammabilità: 199.6°C
- Indice di rifrazione: 1.687
- PSA: 57.61
5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB340221-500mg |
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, 90%; . |
128099-76-3 | 90% | 500mg |
€678.60 | 2025-02-20 | |
A2B Chem LLC | AI72355-5g |
5-Acetyl-6-hydroxy-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | >90% | 5g |
$4744.00 | 2024-04-20 | |
A2B Chem LLC | AI72355-1mg |
5-Acetyl-6-hydroxy-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI72355-10mg |
5-Acetyl-6-hydroxy-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514847-50mg |
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | 98% | 50mg |
¥1606.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514847-1g |
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | 98% | 1g |
¥11407.00 | 2024-08-09 | |
Apollo Scientific | OR32150-1g |
10-Acetyl-9-hydroxy-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one |
128099-76-3 | tech | 1g |
£1078.00 | 2025-02-20 | |
abcr | AB340221-1 g |
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, 90%; . |
128099-76-3 | 90% | 1 g |
€1,312.80 | 2023-07-19 | |
Ambeed | A997381-1g |
10-Acetyl-9-hydroxy-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12),9-tetraen-11-one |
128099-76-3 | 90% | 1g |
$611.0 | 2024-04-25 | |
A2B Chem LLC | AI72355-1g |
5-Acetyl-6-hydroxy-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | >90% | 1g |
$1295.00 | 2024-04-20 |
5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one Letteratura correlata
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
128099-76-3 (5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one) Prodotti correlati
- 2228648-16-4(tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-methoxyphenylcarbamate)
- 40155-42-8(5-Methoxypyrazine-2-carboxylic acid)
- 2580238-50-0(Tert-butyl 6-amino-5-hydroxypyridine-2-carboxylate)
- 164724-33-8(1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)-)
- 2137985-93-2(2-(2-{[(Tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid)
- 1696368-47-4(6-(2-cyclopropylethoxy)hexane-1-sulfonyl chloride)
- 18675-33-7(1,6-dihydrocarveol)
- 1443285-91-3(4-(Benzyloxy)pyrimidin-5-amine)
- 473804-09-0(1-4-(2-fluorophenyl)piperazin-1-yl-3-5-methyl-2-(propan-2-yl)phenoxypropan-2-ol dihydrochloride)
- 188525-93-1(4-tert-butyl-5-(hydroxymethyl)-1,3-dioxol-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:128099-76-3)5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one

Purezza:99%
Quantità:1g
Prezzo ($):550.0